molecular formula C8H6ClFO B1423796 2-(2-Chloro-4-fluorophenyl)acetaldehyde CAS No. 864437-19-4

2-(2-Chloro-4-fluorophenyl)acetaldehyde

Cat. No. B1423796
M. Wt: 172.58 g/mol
InChI Key: VXCOWTCRKHIKCQ-UHFFFAOYSA-N
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Description

“2-(2-Chloro-4-fluorophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H6ClFO . It is insoluble in water but soluble in organic solvents such as ethanol, dichloromethane, and ether.


Molecular Structure Analysis

The molecular structure of “2-(2-Chloro-4-fluorophenyl)acetaldehyde” consists of a benzene ring substituted with a chlorine atom, a fluorine atom, and an acetaldehyde group . The molecular weight of the compound is 172.58 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Thiazolidin-4-one Derivatives : 2-(2-Chloro-4-fluorophenyl)acetaldehyde has been utilized in the synthesis of various thiazolidin-4-one derivatives, which have shown promising antioxidant activity. This includes the use of 4-fluorobenzaldehyde for preparing these derivatives, indicating a potential role in the development of antioxidant agents (El Nezhawy et al., 2009).

  • Catalytic Reactions : The compound has been involved in studies exploring its reactions on CeO2 and CeO2-supported catalysts. These reactions include oxidation, reduction, or carbon-carbon bond formation, highlighting its potential in various catalytic processes (Idriss et al., 1995).

Analytical Chemistry and Sensing Applications

  • Detection in Beverages : Acetaldehyde derivatives have been used in the development of fluorescence sensors for the detection of acetaldehyde in liquor and spirits. This illustrates its role in enhancing the methods of detecting harmful substances in consumables (Yang et al., 2019).

  • Quantitative Analysis in Foods and Beverages : Its derivatives have been involved in the analysis of acetaldehyde in food and beverage items, aiding in risk assessment and quality control (Miyake & Shibamoto, 1993).

Biological and Medical Research

  • Cell Injury Attenuation Studies : Studies have been conducted on the role of acetaldehyde and its derivatives in cell injury, particularly in relation to alcohol-induced cardiac damage. This includes investigating the effects of facilitated acetaldehyde metabolism in human cardiac myocytes (Li et al., 2006).

  • Photocatalytic Oxidation for Environmental Applications : The use of Pd/WO(3) photocatalysts for the complete oxidation of acetaldehyde under light irradiation demonstrates its potential in environmental applications, such as air purification and pollution control (Arai et al., 2008).

properties

IUPAC Name

2-(2-chloro-4-fluorophenyl)acetaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO/c9-8-5-7(10)2-1-6(8)3-4-11/h1-2,4-5H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCOWTCRKHIKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695184
Record name (2-Chloro-4-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Chloro-4-fluorophenyl)acetaldehyde

CAS RN

864437-19-4
Record name (2-Chloro-4-fluorophenyl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-chloro-4-fluorophenyl)acetaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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